Mopanin

Descripción

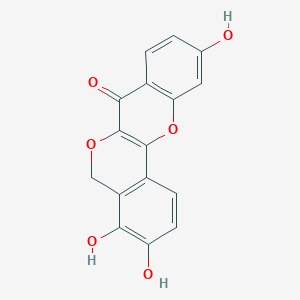

Mopanin is a naturally occurring peltogynoid compound derived from the oxidation of mopanol, an isomer of (+)-peltogynol. It belongs to the flavonoid family and is structurally characterized by a chromophoric quinone methide group, which contributes to its distinct coloration and biological activity . This compound has been identified in species of the Peltogyne genus, such as P. porphyrocardia, and shares biosynthetic pathways with other peltogynoids like peltogynol and peltogynin. These compounds are primarily found in heartwood tissues, where they contribute to pigmentation and oxidative stress resistance .

Propiedades

Número CAS |

17093-84-4 |

|---|---|

Fórmula molecular |

C16H10O6 |

Peso molecular |

298.25 g/mol |

Nombre IUPAC |

3,4,10-trihydroxy-5H-isochromeno[4,3-b]chromen-7-one |

InChI |

InChI=1S/C16H10O6/c17-7-1-2-9-12(5-7)22-15-8-3-4-11(18)13(19)10(8)6-21-16(15)14(9)20/h1-5,17-19H,6H2 |

Clave InChI |

RBBWOJZPSUZDBS-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(O3)C=C(C=C4)O |

SMILES canónico |

C1C2=C(C=CC(=C2O)O)C3=C(O1)C(=O)C4=C(O3)C=C(C=C4)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Mopanin is part of a broader class of peltogynoid quinone methides. Below is a comparative analysis with three structurally and functionally related compounds: peltogynol, peltogynin, and peltomexicanin.

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Findings:

Structural Differences: this compound and peltogynin are oxidation products of their respective precursors (mopanol and peltogynol) but differ in substitution patterns. This compound retains a quinone methide group, whereas peltogynin features additional ketone moieties . Peltomexicanin, isolated from P. mexicana, contains a unique dioxa-tetraphenone ring system, enhancing its stability compared to this compound .

Antioxidant Activity :

- Peltomexicanin exhibits the highest antioxidant activity (4.25 µmol TE/mg), likely due to its electron-donating hydroxyl groups and extended conjugation .

- This compound’s activity remains unquantified, but its structural similarity to peltogynin suggests comparable or slightly reduced efficacy due to fewer hydroxyl groups .

Biosynthetic Pathways :

- This compound and peltogynin are both derived via oxidative pathways but diverge in enzymatic specificity. Peltomexicanin’s biosynthesis involves additional oxygenation steps, contributing to its complex structure .

Applications: Peltomexicanin is utilized in natural dye production and antioxidant formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.